

# Application Note: Experimental Setup for Nitriding EN40B Steel Samples

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## Compound of Interest

Compound Name: EN40

Cat. No.: B607303

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## Introduction

**EN40B** is a chromium-molybdenum steel specifically designed for nitriding, a thermochemical surface hardening process.<sup>[1][2]</sup> The process involves the diffusion of nitrogen into the surface of the steel at a controlled temperature, leading to the formation of hard alloy nitrides.<sup>[3]</sup> This surface treatment significantly enhances wear resistance, surface hardness, and fatigue life with minimal dimensional distortion, making it ideal for high-performance components in various engineering applications.<sup>[1][4][5]</sup> This document provides detailed protocols for the gas and plasma nitriding of **EN40B** steel samples, along with methods for post-treatment characterization.

## Materials and Equipment

- Materials:
  - **EN40B** Steel Samples (typically supplied in the hardened and tempered 'T' condition).<sup>[6]</sup>
  - Acetone/Ethanol for degreasing.
  - Mounting resin (conductive for SEM analysis).
  - Polishing consumables (grinding papers, diamond paste).
  - Nital etching reagent (2-5% nitric acid in ethanol).

- Equipment:
  - Gas or Plasma Nitriding Furnace with temperature and atmosphere control.
  - Gas flow meters and controllers.
  - Vacuum pump (for plasma nitriding).
  - Metallographic sample preparation equipment (cutter, mounting press, grinder/polisher).
  - Optical Microscope.
  - Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities.[\[7\]](#)[\[8\]](#)
  - X-Ray Diffractometer (XRD).
  - Microhardness Tester (Vickers or Knoop).

## Experimental Protocols

### Protocol 1: Sample Preparation

- Machining: Machine **EN40B** steel into the desired sample geometry. The material is readily machinable in its supplied condition.[\[2\]](#)
- Pre-Treatment Condition: Ensure samples are in the hardened and tempered 'T' condition, which provides a suitable microstructure for nitriding.[\[1\]](#)
- Cleaning & Degreasing: Thoroughly clean the samples to remove any contaminants like oil, grease, or cutting fluids. This is critical for achieving a uniform nitrided layer.
  - Immerse the samples in an ultrasonic bath with acetone or ethanol for 15-20 minutes.
  - Rinse with deionized water.
  - Dry the samples completely using a stream of dry air or in a low-temperature oven.

- **Handling:** Handle the cleaned samples with clean gloves to prevent recontamination of the surfaces.

## Protocol 2: Gas Nitriding

Gas nitriding uses dissociated ammonia as the source of atomic nitrogen. The process parameters must be tightly controlled to achieve the desired case properties.

- **Loading:** Place the prepared samples into the furnace, ensuring adequate spacing for uniform gas circulation.
- **Purging:** Seal the furnace and purge with an inert gas, such as nitrogen, to remove all oxygen and prevent oxidation of the samples during heating.[\[9\]](#)
- **Heating:** Heat the furnace to the specified nitriding temperature, typically between 470°C and 570°C.[\[10\]](#)
- **Nitriding Cycle:** Once the temperature has stabilized, introduce the nitriding atmosphere. A common atmosphere is pure ammonia or a mixture of ammonia and hydrogen.[\[10\]](#) Hold the samples at this temperature for a duration determined by the target case depth (can range from 6 to over 90 hours).[\[3\]](#)
- **Cooling:** After the nitriding cycle is complete, stop the flow of the active gas and cool the furnace under a protective nitrogen atmosphere to near room temperature before removing the samples.

## Protocol 3: Plasma (Ion) Nitriding

Plasma nitriding is performed in a vacuum using a gas mixture and a high-voltage electrical field to create plasma, which provides nitrogen ions for surface diffusion.[\[11\]](#)[\[12\]](#)

- **Loading:** Position the samples on the cathode plate within the vacuum chamber, ensuring they are electrically isolated from each other.
- **Evacuation:** Seal the chamber and evacuate it to a pressure typically below 10 Pa.
- **Heating & Sputter Cleaning:** Introduce the process gas (e.g., a mixture of hydrogen and argon) and apply a voltage to create a plasma. The resulting ion bombardment will heat the

samples and sputter-clean their surfaces.

- **Nitriding Cycle:** Adjust the gas mixture to the desired nitriding composition (e.g., nitrogen and hydrogen).[13] The plasma activates the nitrogen, which is then accelerated towards the sample surface.[14] Maintain the temperature (typically 480-570°C) and pressure for the required process duration.[11]
- **Cooling:** At the end of the cycle, turn off the power supply and allow the samples to cool under vacuum or by backfilling the chamber with an inert gas.

## Data Presentation

Quantitative data should be systematically collected and organized. The following tables provide typical parameters and expected results for nitriding **EN40B** steel.

Table 1: Chemical Composition of **EN40B** Steel.[15]

Element	Weight %
<b>Carbon (C)</b>	<b>0.20 - 0.30</b>
Chromium (Cr)	2.90 - 3.50
Molybdenum (Mo)	0.40 - 0.70
Manganese (Mn)	0.40 - 0.65
Silicon (Si)	0.10 - 0.35
Nickel (Ni)	0.40 max
Sulphur (S)	0.05 max

| Phosphorous (P) | 0.05 max |

Table 2: Typical Gas & Plasma Nitriding Parameters for **EN40B** Steel.

Parameter	Gas Nitriding	Plasma Nitriding
Temperature	470 - 570 °C[10]	480 - 570 °C[3]
Time	10 - 96 hours[10]	8 - 24 hours[12][13]
Atmosphere	NH <sub>3</sub> / N <sub>2</sub> + H <sub>2</sub>	N <sub>2</sub> + H <sub>2</sub> [13]
Pressure	Atmospheric	50 - 500 Pa

| Nitriding Potential | 0.1 - 5 atm<sup>-1/2</sup> | N/A (controlled by gas ratio/pressure) |

Table 3: Expected Properties of Nitrided **EN40B** Steel.

Property	Typical Value
Surface Hardness	61-65 HRC (approx. 720-830 HV)[6][16]
Case Depth	0.15 - 0.75 mm[3][17]
Core Tensile Strength ('T' Condition)	850 - 1000 N/mm <sup>2</sup> [6]

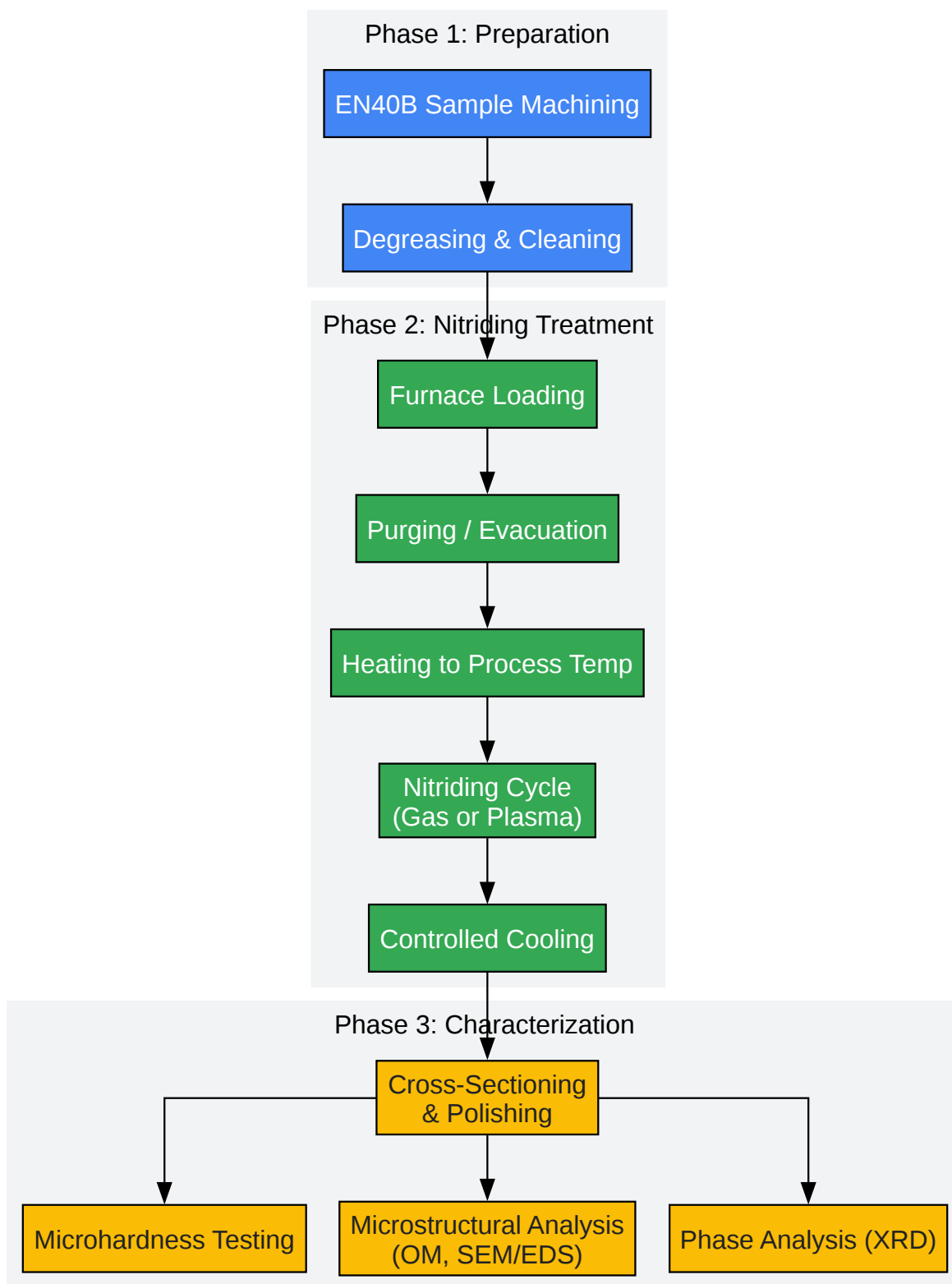
| Core Hardness ('T' Condition) | 248 - 302 HB[15] |

## Post-Nitriding Characterization Protocol

- **Sample Sectioning:** Carefully cut a cross-section of the nitrided sample using a low-speed diamond saw to minimize deformation.
- **Mounting and Polishing:** Mount the cross-sectioned sample in a conductive resin. Grind the surface with successively finer SiC papers (from 240 to 1200 grit), followed by polishing with diamond pastes (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.
- **Etching:** Etch the polished surface with 2% Nital for 5-10 seconds to reveal the microstructure of the nitrided layer and the substrate.
- **Microstructural Analysis:**

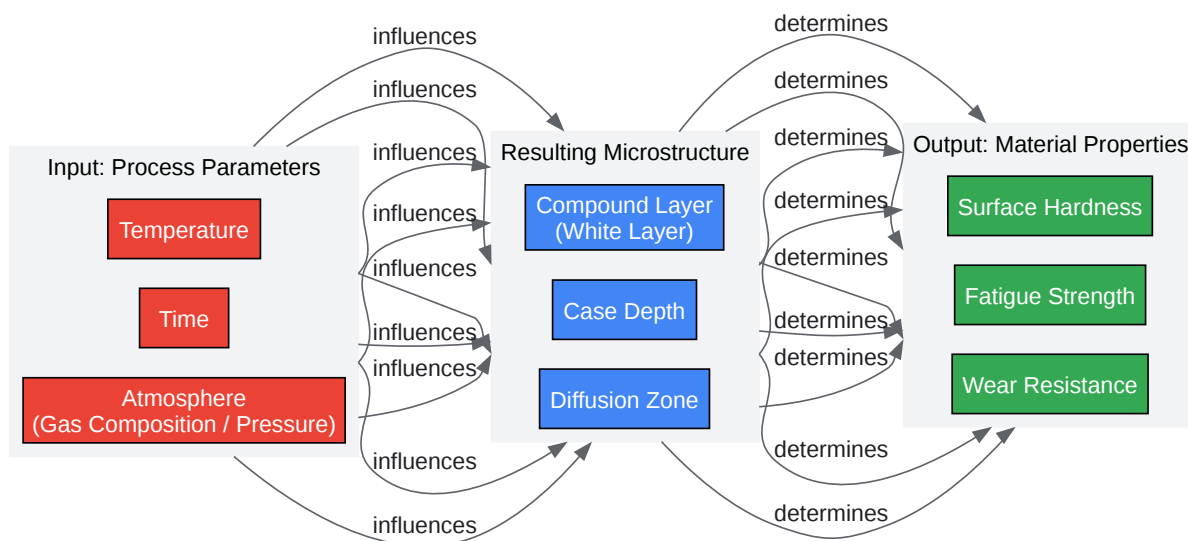
- Use an optical microscope to observe the overall structure, including the compound layer (white layer) and the diffusion zone.
- Employ SEM for high-magnification imaging of the nitride precipitates and any porosity.[7]
- Use EDS to map the distribution of nitrogen, iron, and alloying elements like chromium across the case.[8]
- Microhardness Profile:
  - Perform a series of microhardness indentations (e.g., Vickers with a 100g load) starting from the edge and moving towards the core.
  - Plot the hardness values as a function of distance from the surface to obtain a hardness depth profile.[4]
- Phase Identification:
  - Use XRD on the sample surface to identify the phases present in the compound layer, such as  $\epsilon$ -Fe<sub>3</sub>N and  $\gamma'$ -Fe<sub>4</sub>N.[18]

## Visualizations



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Caption: Experimental workflow for nitriding and characterizing **EN40B** steel.



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